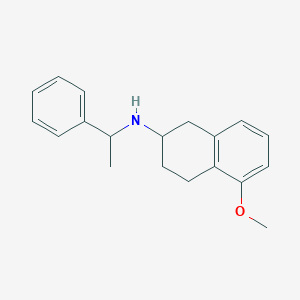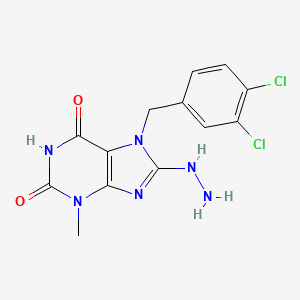
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a dichlorobenzyl group, a hydrazinyl group, and a methyl group attached to the purine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a suitable purine derivative.
Substitution Reaction: Introduction of the 3,4-dichlorobenzyl group through a nucleophilic substitution reaction.
Hydrazinylation: Addition of the hydrazinyl group using hydrazine or its derivatives under controlled conditions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Benzyl derivatives.
Substitution Products: Compounds with various substituents replacing the chlorine atoms.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology and Medicine
Due to its structural similarity to biologically active purines, it may be investigated for its potential as an enzyme inhibitor or as a lead compound in drug discovery.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, polymerases, or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
8-Hydrazinylpurine: Lacks the dichlorobenzyl and methyl groups.
3-Methylpurine: Lacks the dichlorobenzyl and hydrazinyl groups.
7-Benzyl-8-hydrazinylpurine: Lacks the dichlorobenzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other purine derivatives.
属性
分子式 |
C13H12Cl2N6O2 |
|---|---|
分子量 |
355.18 g/mol |
IUPAC 名称 |
7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H12Cl2N6O2/c1-20-10-9(11(22)18-13(20)23)21(12(17-10)19-16)5-6-2-3-7(14)8(15)4-6/h2-4H,5,16H2,1H3,(H,17,19)(H,18,22,23) |
InChI 键 |
FIDYADIYPZAKDO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
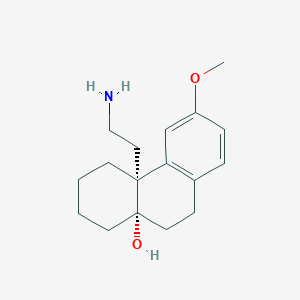
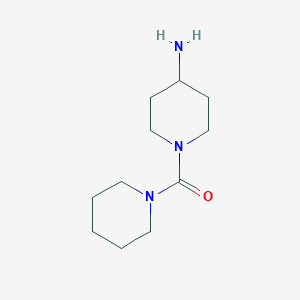
![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)
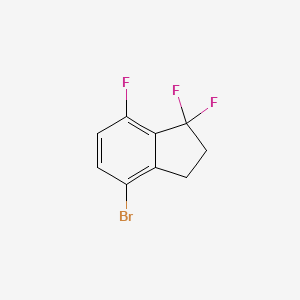
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
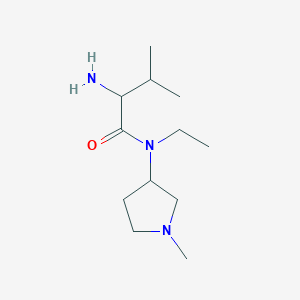
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
![2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
